molecular formula C18H12Cl2N2O4 B4629577 5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4629577
M. Wt: 391.2 g/mol
InChI Key: KUIUIZYUTDTKSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, involves several steps and precise conditions. Barakat et al. (2015) detailed the synthesis and spectral characterization of this compound. The synthesis process employed various techniques and methods, ensuring the formation of the desired compound with high purity and stability (Barakat et al., 2015).

Molecular Structure Analysis

The molecular structure of the compound was extensively studied using X-ray crystallography. Barakat et al. (2015) conducted a solid-state molecular structure study of the compound, providing insights into its molecular geometry and conformation. The study also included Density Functional Theory (DFT) analysis to understand the relative stabilities of possible isomers (Barakat et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactions and properties are influenced by its structure and functional groups. The study by Barakat et al. (2015) also included analysis of vibrational spectra and electronic spectra, which are critical in understanding the chemical behavior of the compound under different conditions (Barakat et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are essential for its handling and application in various fields. The synthesis and characterization methods provide valuable data on these physical properties, although specific details were not found in the current literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under different environmental conditions, and potential for chemical modifications, are essential for understanding the applications and limitations of this compound. The spectral analysis and isomerism studies by Barakat et al. (2015) offer insights into some of these properties (Barakat et al., 2015).

Scientific Research Applications

Spectral Studies and Molecular Interactions

Research on molecules similar to 5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has highlighted their unique spectral properties. One study focused on D-π-A molecules, related in structure, examining their UV-visible absorption spectra and fluorescence emission, providing insight into their potential for creating H-aggregate formations and understanding the intramolecular charge transfer (ICT) processes (Chen et al., 2001).

Synthesis Techniques

Innovative synthesis methods for related pyrimidinetrione derivatives have been developed, such as a catalyst-free, one-pot synthesis approach, offering a green and efficient route to create a diverse array of pharmaceutically relevant compounds (Brahmachari & Nayek, 2017). Another study introduced microwave irradiation as a technique for synthesizing tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, showcasing a rapid and efficient method for obtaining complex organic molecules (Abdalha et al., 2011).

Biological Activity

While direct studies on the exact compound were not found, research on structurally similar pyrimidine derivatives revealed their biological significance. For instance, certain thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown to exhibit moderate anti-inflammatory activities, indicating the potential for similar compounds to act as therapeutic agents (Tozkoparan et al., 1999).

Crystal Structure and Material Science Applications

The synthesis and characterization of novel 5-hydroxymethylpyrimidines with variations at the 4-position revealed insights into their cytotoxic properties against both normal and cancer cell lines, demonstrating the importance of these compounds in material science and medical research (Stolarczyk et al., 2021).

properties

IUPAC Name

5-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c19-14-2-1-3-15(20)13(14)9-26-11-6-4-10(5-7-11)8-12-16(23)21-18(25)22-17(12)24/h1-8H,9H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIUIZYUTDTKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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